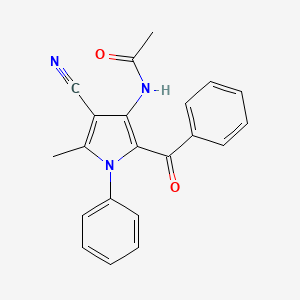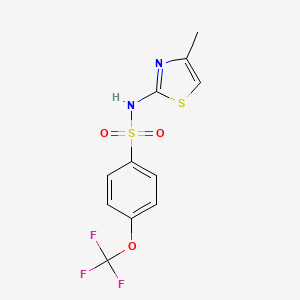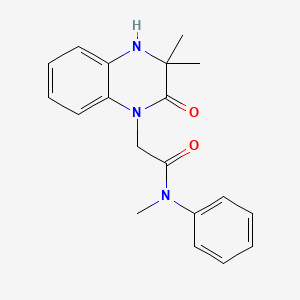![molecular formula C31H29N3O5 B4631398 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}acrylamide](/img/structure/B4631398.png)
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}acrylamide
説明
Synthesis Analysis
The synthesis of similar complex acrylamides often involves multi-step organic reactions, including Knoevenagel condensation, which is a critical step in forming the acrylamide linkage and cyano group incorporation. For example, the synthesis of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates demonstrated the effectiveness of Knoevenagel condensation in constructing acrylamide frameworks with specific substituents (Acrylamido, K. Madhavi, & Sree Ramya, 2017).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is characterized by the presence of a cyano group, an acrylamide linkage, and various substituents that influence their physical and chemical properties. X-ray crystallography and NMR spectroscopy are commonly employed techniques for structural analysis, providing detailed insights into the compound's geometry, bond lengths, and molecular conformations (Quiroga et al., 2010).
Chemical Reactions and Properties
Acrylamide derivatives participate in various chemical reactions, including Michael addition and polymerization, influenced by their functional groups. For instance, the Michael addition of 3,3-dimethoxypropanenitrile to 2-aryl acrylates showcases the reactivity of similar compounds under different conditions, leading to diverse reaction outcomes (Berzosa et al., 2010).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are significantly influenced by the molecular structure, particularly the arrangement of functional groups and overall molecular geometry. The growth and characterization of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystals highlighted the impact of molecular arrangement on properties like photoluminescence and conductivity (Kotteswaran et al., 2017).
科学的研究の応用
Organic Synthesis and Chemical Reactions
- Reaction Mechanisms and Derivative Formation : Research demonstrates the utility of related cyanoacrylate compounds in forming complex molecular structures such as oxazines and hydroxy-arylaldehydes through reactions with titanium tetrachloride, showcasing the compound's potential in synthetic organic chemistry (Hirotani & Zen, 1994). Similar research explores double rearrangement reactions involving cyanoacrylamide derivatives to produce oxazinones and diazinones (Yokoyama, Hatanaka, & Sakamoto, 1985).
Materials Science
- Corrosion Inhibition : A study focused on acrylamide derivatives, including those with cyano groups, revealed their effectiveness as corrosion inhibitors for metals in acidic solutions, indicating the compound's relevance in protecting materials from corrosion (Abu-Rayyan et al., 2022).
Pharmaceutical and Biological Applications
- Antioxidant and Anti-inflammatory Activities : The synthesis and evaluation of cyanoacrylamide derivatives have shown promising results in antioxidant and anti-inflammatory activities, suggesting potential applications in developing therapeutic agents (Madhavi, Ramya, 2017).
- Anti-cancer Activity : Novel quinoline derivatives, including those incorporating the cyanoacrylamide moiety, have been synthesized and found to exhibit significant anti-breast cancer activity, indicating the compound's potential in oncological drug development (Ghorab & Alsaid, 2015).
特性
IUPAC Name |
(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-methoxy-3-(quinolin-8-yloxymethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O5/c1-36-26-11-10-22(17-25(26)20-39-28-8-4-6-23-7-5-14-33-30(23)28)16-24(19-32)31(35)34-15-13-21-9-12-27(37-2)29(18-21)38-3/h4-12,14,16-18H,13,15,20H2,1-3H3,(H,34,35)/b24-16- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUJSKIPWUJHRR-JLPGSUDCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NCCC2=CC(=C(C=C2)OC)OC)COC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NCCC2=CC(=C(C=C2)OC)OC)COC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-methoxy-3-[(quinolin-8-yloxy)methyl]phenyl}prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide](/img/structure/B4631320.png)
![2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}thio)pyrimidine](/img/structure/B4631328.png)



![4-fluoro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4631347.png)
![3-(benzyloxy)-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B4631361.png)
![3-allyl-5-[(2-ethoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4631365.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4631377.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B4631393.png)
![N-(2-methoxyethyl)-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide](/img/structure/B4631399.png)
![methyl 4-ethyl-5-methyl-2-[({[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4631410.png)